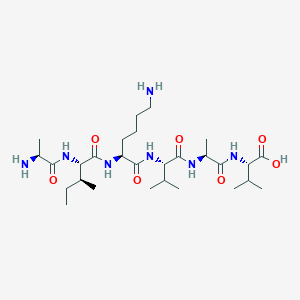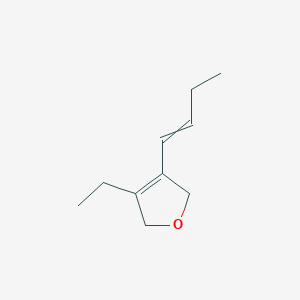
3-(But-1-en-1-yl)-4-ethyl-2,5-dihydrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(But-1-en-1-yl)-4-ethyl-2,5-dihydrofuran is an organic compound belonging to the class of dihydrofurans This compound is characterized by a furan ring with a butenyl and an ethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(But-1-en-1-yl)-4-ethyl-2,5-dihydrofuran can be achieved through several synthetic routes. One common method involves the reaction of 4-ethyl-2,5-dihydrofuran with but-1-en-1-yl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the furan ring, facilitating the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and selectivity of the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(But-1-en-1-yl)-4-ethyl-2,5-dihydrofuran undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond in the butenyl group to a single bond, forming saturated derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Electrophilic reagents such as bromine (Br₂) or sulfuric acid (H₂SO₄) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield butenyl ketones, while reduction can produce butyl derivatives.
Scientific Research Applications
3-(But-1-en-1-yl)-4-ethyl-2,5-dihydrofuran has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(But-1-en-1-yl)-4-ethyl-2,5-dihydrofuran exerts its effects involves interactions with molecular targets such as enzymes and receptors. The furan ring and substituents can participate in various binding interactions, influencing biological pathways and chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2,5-Dihydrofuran: Lacks the butenyl and ethyl substituents, making it less reactive in certain chemical reactions.
4-Ethyl-2,5-dihydrofuran: Similar structure but without the butenyl group, leading to different reactivity and applications.
3-Butenyl-2,5-dihydrofuran:
Properties
CAS No. |
795313-82-5 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
3-but-1-enyl-4-ethyl-2,5-dihydrofuran |
InChI |
InChI=1S/C10H16O/c1-3-5-6-10-8-11-7-9(10)4-2/h5-6H,3-4,7-8H2,1-2H3 |
InChI Key |
HZHUGURBBOCLEF-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CC1=C(COC1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


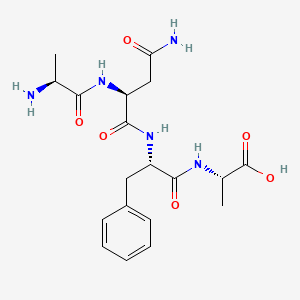
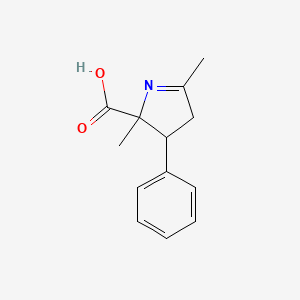
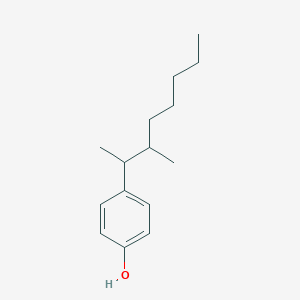
![Phenol, 3-[5-(2-naphthalenylamino)-3-pyridinyl]-](/img/structure/B12540849.png)
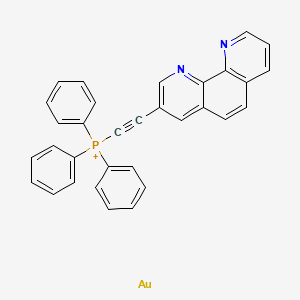
![Pyrimidine, 1,4,5,6-tetrahydro-2-[4-[(4-methoxyphenyl)thio]phenyl]-](/img/structure/B12540863.png)

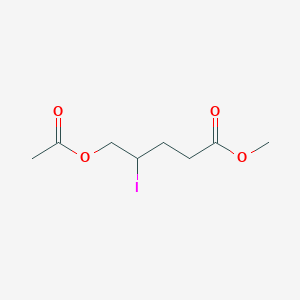
![1,4-Bis{[2-(ethenyloxy)ethoxy]methyl}cyclohexane](/img/structure/B12540880.png)
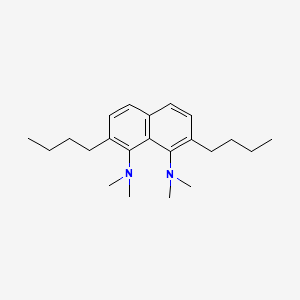
![3-({Hydroxy[(pyridin-2-yl)methyl]arsoryl}sulfanyl)-L-valine](/img/structure/B12540899.png)
![({2-[4-(Carboxymethoxy)phenyl]-6-phenylpyrimidin-4-yl}oxy)acetic acid](/img/structure/B12540906.png)
![2-Naphthalenecarboxamide, 6-cyano-N-[3-(1-methylethoxy)phenyl]-](/img/structure/B12540912.png)
